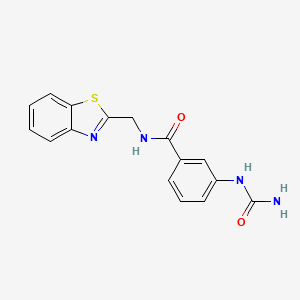![molecular formula C14H14N2O B7497828 N-[(3-methylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7497828.png)
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide is a chemical compound that has been extensively studied for its various properties and applications in scientific research. It is a pyridine derivative that has been synthesized using various methods and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[(3-methylphenyl)methyl]pyridine-2-carboxamide is not fully understood. However, it has been found to have an effect on various signaling pathways in the body, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. It has also been found to have an effect on the expression of various genes and proteins involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide has been found to have several biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It has also been found to have neuroprotective effects, including the ability to protect against oxidative stress and reduce inflammation. In addition, it has been found to have anti-inflammatory effects and to modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[(3-methylphenyl)methyl]pyridine-2-carboxamide in lab experiments is its potential therapeutic applications. It has been found to have potential as a cancer therapeutic agent and as a neuroprotective agent. Another advantage is its ability to modulate various signaling pathways in the body, making it a useful tool for studying these pathways. However, one limitation of using N-[(3-methylphenyl)methyl]pyridine-2-carboxamide in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of N-[(3-methylphenyl)methyl]pyridine-2-carboxamide. One direction is the further study of its potential therapeutic applications, including its use as a cancer therapeutic agent and as a neuroprotective agent. Another direction is the study of its mechanism of action and its effects on various signaling pathways in the body. Further studies are also needed to determine its safety and efficacy in humans, as well as its potential side effects and interactions with other drugs.
Méthodes De Synthèse
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide can be synthesized using various methods, including the reaction of 2-chloronicotinic acid with 3-methylbenzylamine in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting product is then purified using column chromatography to obtain N-[(3-methylphenyl)methyl]pyridine-2-carboxamide in its pure form.
Applications De Recherche Scientifique
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide has been extensively studied for its various applications in scientific research. It has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a neuroprotective agent and as an anti-inflammatory agent.
Propriétés
IUPAC Name |
N-[(3-methylphenyl)methyl]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c1-11-5-4-6-12(9-11)10-16-14(17)13-7-2-3-8-15-13/h2-9H,10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWZYZDZREGHOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(5-Cyano-2-fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7497748.png)
![(6-Methoxypyridin-3-yl)-[4-(4-methyl-1,3-thiazol-2-yl)piperazin-1-yl]methanone](/img/structure/B7497749.png)
![N-[5-(2-amino-2-oxoethyl)sulfanyl-4-methyl-1,3-thiazol-2-yl]-2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7497757.png)

![N-benzyl-N,3-dimethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7497780.png)



![N-[2-(azepan-1-yl)-2-oxoethyl]-N,3,4-trimethylbenzenesulfonamide](/img/structure/B7497805.png)
![N-[alpha-(p-Tolyl)benzyl]acetamide](/img/structure/B7497816.png)



![N-(2-oxo-3H-1,3-benzoxazol-5-yl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B7497860.png)